3-oxo-3-(1H-pyrrol-2-yl)propanenitrile chemical structure
3-oxo-3-(1H-pyrrol-2-yl)propanenitrile chemical structure
An In-depth Technical Guide to 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile: Structure, Synthesis, and Applications
Introduction: A Versatile Heterocyclic Building Block
3-oxo-3-(1H-pyrrol-2-yl)propanenitrile, also known as 2-cyanoacetylpyrrole, is a heterocyclic organic compound featuring a pyrrole ring substituted at the C2 position with a β-ketonitrile functional group.[1][2][3] This unique structural arrangement makes it a highly valuable and versatile intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems.[1][4] The convergence of the electron-rich pyrrole nucleus with the reactive β-ketonitrile moiety imparts a rich chemical profile, opening avenues for diverse functionalization.
Pyrrole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous natural products and pharmacologically active agents exhibiting a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[5][6][7][8] Consequently, 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile has garnered significant attention from researchers in drug discovery and materials science as a key precursor for novel molecular entities.[1] This guide provides a comprehensive technical overview of its chemical structure, a field-proven synthesis protocol, spectroscopic characterization, and known biological significance, tailored for professionals in chemical research and development.
PART 1: Molecular Structure and Physicochemical Properties
The fundamental identity of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile is defined by its molecular structure and resulting physical properties. Its molecular formula is C₇H₆N₂O, with a molecular weight of approximately 134.14 g/mol .[1][2][9]
Structural Analysis
The molecule consists of two key functional domains:
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The 1H-Pyrrole Ring: An aromatic five-membered heterocycle containing a nitrogen atom. Its aromaticity and the lone pair of electrons on the nitrogen atom make it an electron-rich system, influencing the reactivity of the attached acyl group.
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The 3-Oxopropanenitrile Sidechain: This is a β-ketonitrile group (-COCH₂CN). The methylene group (CH₂) is positioned between two electron-withdrawing groups (a ketone and a nitrile), rendering its protons acidic and making it a key site for various chemical reactions.
The interplay between these two groups dictates the molecule's chemical behavior and synthetic potential.
Caption: Chemical structure of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile.
Physicochemical Data Summary
The following table summarizes key physicochemical properties, which are critical for handling, storage, and experimental design.
| Property | Value | Source(s) |
| IUPAC Name | 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | [1][2] |
| CAS Number | 90908-89-7 | [1][2][9] |
| Molecular Formula | C₇H₆N₂O | [1][2] |
| Molecular Weight | 134.14 g/mol | [1][2] |
| Physical Form | Solid | [3][9] |
| Melting Point | 75–77 °C | [1] |
| pKa (Predicted) | 8.68 ± 0.10 | [1] |
| InChIKey | LMNWETGSSJEVSH-UHFFFAOYSA-N | [1][2][9] |
PART 2: Synthesis and Mechanistic Insights
The most direct and widely cited method for preparing 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile is the cyanoacetylation of pyrrole.[10][11][12] This reaction leverages the activation of cyanoacetic acid with acetic anhydride, which serves as both a reagent and a solvent.[11][13]
Caption: Experimental workflow for the synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[1][11] It is designed to be self-validating, as the crystallization of the product from the reaction mixture provides a strong visual cue of success.
Materials:
-
Pyrrole (5.85 g, 50 mmol)
-
Cyanoacetic acid (5.0 g, 50 mmol)
-
Acetic anhydride (Ac₂O, 50 mL)
-
Methanol (for washing)
Procedure:
-
Reagent Preparation: Pre-heat 50 mL of acetic anhydride to 50°C in a suitable reaction flask equipped with a magnetic stirrer and a condenser.
-
Initiation: To the pre-heated acetic anhydride, add cyanoacetic acid (5.0 g) and stir until dissolved. Once a clear solution is obtained, add pyrrole (5.85 g) to the mixture.
-
Reaction: Increase the temperature of the reaction mixture to 85°C. This temperature is critical; it provides sufficient energy for the acylation to proceed efficiently while minimizing the formation of polymeric side products.[1] Maintain this temperature for approximately 5 minutes.
-
Crystallization: The product will begin to crystallize and precipitate from the hot reaction mixture. This is a key indicator that the reaction is proceeding as expected.
-
Isolation: After the 5-minute heating period, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath to maximize product precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filtered solid with cold methanol to remove any residual acetic anhydride and unreacted starting materials.
-
Drying: Dry the purified solid under vacuum to yield 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile.
Expected Yield: 70–75% under optimized conditions.[1] Purity: >95%.[1]
Causality and Mechanistic Considerations
The use of acetic anhydride is pivotal. It reacts with cyanoacetic acid to form a mixed anhydride, a highly reactive acylating agent. This in situ generated electrophile is then attacked by the electron-rich pyrrole ring, preferentially at the C2 position, in a Friedel-Crafts-type acylation reaction. The short reaction time at a controlled temperature of 85°C is a deliberate choice to favor the desired product over potential side reactions, such as N-acylation or polymerization of the pyrrole.[1]
PART 3: Spectroscopic Characterization
Structural confirmation of the synthesized compound relies on standard spectroscopic techniques. The data presented here are based on reported values for this compound and its close analogs.[1]
| Spectroscopic Technique | Characteristic Signal | Interpretation |
| Infrared (IR) Spectroscopy | ~2214 cm⁻¹ | Strong, sharp absorption characteristic of a C≡N (nitrile) stretch. |
| ~1703 cm⁻¹ | Strong absorption characteristic of a C=O (ketone) stretch, conjugated with the pyrrole ring. | |
| ¹H NMR Spectroscopy | δ ~4.4 ppm (s, 2H) | Singlet corresponding to the active methylene (CH₂) protons. |
| δ ~7.0-8.1 ppm (m, 3H) | Multiplets corresponding to the three protons on the pyrrole ring. | |
| δ > 9.0 ppm (br s, 1H) | Broad singlet for the N-H proton of the pyrrole ring. | |
| Mass Spectrometry (MS) | m/z ≈ 134.14 | Corresponds to the molecular ion [M]⁺. |
Note: NMR chemical shifts (δ) are approximate and can vary based on the solvent and instrument used.
PART 4: Chemical Reactivity and Synthetic Applications
3-oxo-3-(1H-pyrrol-2-yl)propanenitrile is a valuable synthon primarily because its functional groups can be selectively targeted.
Caption: General reactivity pathways for 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile.
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Reactions at the Ketone: The carbonyl group can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride, yielding a β-hydroxy nitrile derivative.[1]
-
Reactions at the Nitrile: The nitrile group can undergo hydrolysis to form amides or carboxylic acids, or participate in nucleophilic additions. This versatility allows for its conversion into other important functional groups.[1]
-
Reactions at the Methylene Group: The acidic protons of the CH₂ group facilitate its use in condensation reactions (e.g., Knoevenagel condensation) and as a nucleophile for building larger molecular frameworks. This is a cornerstone of β-ketonitrile chemistry.[14][15]
-
Cyclocondensation: The 1,3-dicarbonyl-like nature of the sidechain makes it an ideal precursor for forming new heterocyclic rings. For instance, reaction with hydrazines can yield pyrazole derivatives, while reactions with other bifunctional reagents can lead to pyridines, pyrimidines, and other fused systems.[1][15]
PART 5: Biological Activity and Therapeutic Potential
The incorporation of both a pyrrole ring and a nitrile group suggests significant potential for biological activity. The pyrrole scaffold is a well-established pharmacophore, and nitrile-containing compounds are integral to many pharmaceuticals.[6][16]
-
Antimicrobial Activity: Studies have shown that 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile exhibits inhibitory activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.[1] Its minimum inhibitory concentration (MIC) data supports its investigation as a lead compound for the development of new antibiotics.[1]
-
Cytotoxic and Anticancer Potential: In vitro evaluations have indicated that the compound can induce apoptosis in certain cancer cell lines.[1] While the precise mechanism of action requires further elucidation, it is hypothesized to involve interaction with key enzymes or receptors within cellular signaling pathways.[1] The electrophilic nature of the molecule may allow it to react with biological nucleophiles, contributing to its cytotoxic effects.[1]
The compound serves as an excellent starting point for generating libraries of more complex molecules for high-throughput screening in drug discovery programs. Its proven synthetic accessibility and documented bioactivity make it a molecule of high interest to medicinal chemists.
Conclusion
3-oxo-3-(1H-pyrrol-2-yl)propanenitrile is more than just a chemical intermediate; it is a strategically designed building block that bridges the gap between simple starting materials and complex, high-value molecules. Its straightforward and efficient synthesis, combined with the versatile reactivity of its β-ketonitrile and pyrrole moieties, ensures its continued application in both academic and industrial research. The preliminary evidence of its antimicrobial and cytotoxic properties underscores its potential as a scaffold for the development of next-generation therapeutic agents. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and creatively utilize this potent chemical tool.
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Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. Retrieved from [Link]
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